4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride
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Overview
Description
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride is a compound known for its significant pharmacological properties. It is commonly referred to in scientific literature for its role in the treatment of various psychiatric disorders, particularly schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine involves multiple steps. One of the common synthetic routes includes the reaction of 2,3-dichlorophenylpiperazine with an appropriate cyclohexylamine derivative under controlled conditions . The reaction typically requires the use of solvents like methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Employed in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the brain. It primarily acts on dopamine and serotonin receptors, modulating their activity to achieve therapeutic outcomes. The pathways involved include the inhibition of dopamine D2 and serotonin 5-HT1A receptors, which play a crucial role in mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: Another antipsychotic with a similar structure and mechanism of action.
Aripiprazole: Shares some pharmacological properties but differs in its receptor binding profile.
Risperidone: Similar therapeutic applications but distinct in its chemical structure.
Uniqueness
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine stands out due to its specific receptor binding affinity and the resulting pharmacological effects. Its unique structure allows for targeted interactions with dopamine and serotonin receptors, making it highly effective in treating certain psychiatric conditions .
Properties
Molecular Formula |
C18H31Cl4N3O |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H27Cl2N3.2ClH.H2O/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;;;/h1-3,14-15H,4-13,21H2;2*1H;1H2 |
InChI Key |
MYFGOYKKTHBBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.O.Cl.Cl |
Origin of Product |
United States |
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